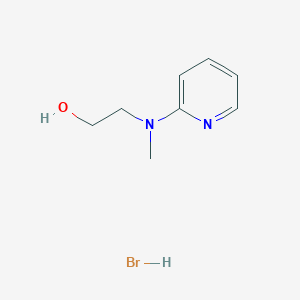

2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.BrH/c1-10(6-7-11)8-4-2-3-5-9-8;/h2-5,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKVLZIPUXRQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-15-8 | |

| Record name | Ethanol, 2-(methyl-2-pyridinylamino)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Methyl-pyridin-2-yl-amino)-ethanol Hydrobromide: Synthesis, Application, and Analysis

This guide offers an in-depth technical overview of 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, manufacturing processes, and analytical methodologies, providing a foundation for its effective application and further research.

Core Compound Identification and Properties

2-(Methyl-pyridin-2-yl-amino)-ethanol and its hydrobromide salt are pivotal precursors in the synthesis of various pharmaceutical agents. Understanding their fundamental chemical and physical properties is crucial for their handling, reaction optimization, and quality control.

The hydrobromide salt, with the CAS Number 1185301-15-8 , is often preferred in synthetic protocols for its crystalline nature and stability.[1] The free base form is also well-documented.

Table 1: Physicochemical Properties

| Property | This compound | 2-(Methyl-pyridin-2-yl-amino)-ethanol (Free Base) |

| CAS Number | 1185301-15-8[1] | 122321-04-4[2][3] |

| IUPAC Name | 2-[methyl(pyridin-2-yl)amino]ethanol;hydrobromide[1] | 2-[methyl(pyridin-2-yl)amino]ethanol[2] |

| Molecular Formula | C₈H₁₃BrN₂O | C₈H₁₂N₂O[2][3] |

| Molecular Weight | 233.11 g/mol | 152.19 g/mol [2] |

| Physical Form | Not specified (typically solid) | Liquid[3] |

| Solubility | Soluble in Methanol, Ethanol; slightly soluble in water.[1] | Enhanced solubility in polar solvents due to N-methyl group.[3] |

| Melting Point | Not reported[1] | Not specified |

| Stability | Stable under anhydrous conditions.[1] | May be sensitive to light and moisture.[4] |

| Storage | Sealed in dry, room temperature conditions. | Sealed in dry, room temperature conditions. |

Synthesis and Manufacturing Pathways

The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol is a critical step in the production of several active pharmaceutical ingredients (APIs). The methodologies employed aim for high yield, purity, and operational safety.

Established Synthetic Routes

One prominent method for synthesizing the parent compound involves the reaction between 2-chloropyridine and 2-(methylamino)ethanol.[5] This nucleophilic aromatic substitution reaction is foundational. Another described method is the reductive amination of 2-pyridinecarboxaldehyde derivatives with methylamine and ethanolamine, followed by salt formation with hydrobromic acid to yield the target hydrobromide.[1]

A general synthetic workflow can be visualized as follows:

Analytical Characterization and Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is paramount. While specific monographs for this compound are not publicly detailed, standard analytical techniques are applicable for its quality control.

Table 2: Potential Analytical Methodologies

| Technique | Purpose | Key Parameters |

| HPLC-MS/MS | Purity assessment, impurity profiling, and quantification. [6] | Reverse-phase column, gradient elution, multiple reaction monitoring (MRM) for high sensitivity and selectivity. [6] |

| NMR Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR to confirm the chemical structure and absence of structural isomers. |

| FTIR Spectroscopy | Identification of functional groups. | Characteristic peaks for O-H, N-H, C-N, and aromatic C=C bonds. |

| Melting Point Analysis | Preliminary purity assessment for the solid hydrobromide salt. | A sharp melting point range indicates high purity. |

A typical analytical workflow would involve initial identification via spectroscopy, followed by purity determination and impurity quantification using a validated chromatographic method.

Safety, Handling, and Toxicological Profile

While a specific, comprehensive safety data sheet for the hydrobromide salt is not widely available, data from the free base and structurally related ethanolamines provide guidance for safe handling. The free base, 2-(Methyl(pyridin-2-yl)amino)ethanol, is classified as a hazardous substance. General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in well-ventilated areas. Avoid breathing mists or vapors.

-

Storage: Store in a dry, well-sealed container at room temperature. Compounds containing the ethanolamine moiety can be corrosive to skin and eyes and may cause irritation to the respiratory tract. [7]Some related compounds are also suspected of having reproductive toxicity. Therefore, handling this intermediate with care according to standard laboratory safety protocols is essential.

Conclusion

This compound is more than a simple chemical; it is a critical building block in the synthesis of life-saving medications. Its well-defined synthesis, particularly with modern flow chemistry techniques, and its versatile reactivity make it a compound of continuing interest in pharmaceutical development. A thorough understanding of its properties, synthesis, and analytical control is fundamental for any researcher or organization working within the pharmaceutical sciences.

References

-

Yang, A., et al. (2021). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Chemical Engineering & Technology. [Link]

-

Palma, M. S. A., & Silva, R. R. O. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of (i) 2-[N-Methyl-N-(4-pyridyl)amino]ethanol. [Link]

-

PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). [Link]

-

NIST. (n.d.). Ethanol, 2-(methylamino)-. NIST Chemistry WebBook. [Link]

-

Australian Government Department of Health. (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. [Link]

-

ResearchGate. (n.d.). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... [Link]

-

International Labour Organization. (n.d.). ICSC 0152 - ETHANOLAMINE. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

- Google Patents. (2001). Advanced drug development and manufacturing.

Sources

- 1. This compound | 1185301-15-8 | Benchchem [benchchem.com]

- 2. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ICSC 0152 - ETHANOLAMINE [chemicalsafety.ilo.org]

A Comprehensive Technical Guide to 2-(Methyl-pyridin-2-yl-amino)-ethanol and its Hydrobromide Salt

Abstract: This technical guide provides an in-depth analysis of 2-(Methyl-pyridin-2-yl-amino)-ethanol and its corresponding hydrobromide salt, a compound of significant interest to researchers in pharmaceutical development and synthetic chemistry. The document delineates the critical distinction between the free base (CAS 122321-04-4) and its hydrobromide salt (CAS 1185301-15-8), offering a comprehensive list of synonyms for the parent compound. Furthermore, this guide details its physicochemical properties, outlines validated synthesis protocols, and explores its primary applications, particularly as a key intermediate in the synthesis of therapeutic agents like rosiglitazone. Safety, handling, and storage protocols are also provided to ensure safe and effective laboratory use.

Introduction and Core Compound Identification

2-(Methyl-pyridin-2-yl-amino)-ethanol is an organic compound featuring a pyridine ring, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis and a valuable ligand in coordination chemistry.[1] Its molecular structure allows for hydrogen bonding and potential interactions with biological systems, driving its use in pharmaceutical research.[1]

For practical applications, particularly in drug development, this compound is often converted into a salt form, such as the hydrobromide salt, to enhance stability, and solubility. This guide will address both the free base and its hydrobromide salt, clarifying the nomenclature and properties of each.

-

Free Base: 2-(Methyl-pyridin-2-yl-amino)-ethanol

-

Hydrobromide Salt: 2-(Methyl-pyridin-2-yl-amino)-ethanol hydrobromide

Nomenclature, Synonyms, and Chemical Identifiers

Precise identification is critical in scientific research. The free base of the target compound is known by numerous synonyms across chemical literature and commercial databases. The following tables provide a consolidated list of these identifiers.

Table 1: Chemical Identifiers

| Identifier | Free Base | Hydrobromide Salt |

| Primary Name | 2-(Methyl(pyridin-2-yl)amino)ethanol | This compound |

| CAS Number | 122321-04-4[1][2] | 1185301-15-8[3] |

| Molecular Formula | C₈H₁₂N₂O[1] | C₈H₁₂N₂O·HBr[4] |

| Molecular Weight | ~152.19 g/mol [5] | 233.11 g/mol [3][4] |

| InChI Key | MWGKOPUDDQZERY-UHFFFAOYSA-N[1] | IRKVLZIPUXRQAN-UHFFFAOYSA-N[3] |

Table 2: Synonyms of the Free Base (CAS 122321-04-4)

| Synonym |

| 2-(Methyl-2-pyridinylamino)ethanol[1] |

| 2-(Methyl-2-pyridylamino)ethanol[1] |

| 2-[methyl(2-pyridinyl)amino]ethanol[2] |

| 2-[N-Methyl-N-(2-pyridyl)amino]ethanol[1] |

| 2-[N-(2-Hydroxyethyl)-N-methylamino]pyridine[1] |

| 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol[1] |

| Ethanol, 2-(methyl-2-pyridinylamino)-[1] |

Physicochemical and Safety Properties

Understanding the properties and safety profile of a compound is a prerequisite for any experimental work.

Table 3: Physicochemical Properties of the Free Base

| Property | Value | Source |

| Physical Form | Colorless to pale yellow liquid | [1][2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

| Boiling Point | 170-180 °C @ <0.5 Torr | [6] |

Table 4: GHS Safety Information for the Free Base

| Category | Information | Source |

| Pictogram | GHS06 (Toxic) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P301+P310, P305+P351+P338 | [2] |

Synthesis and Preparation Protocols

The synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol and its subsequent conversion to the hydrobromide salt are foundational procedures for its application in research.

Synthesis of the Free Base: Nucleophilic Aromatic Substitution

The primary route for synthesizing the free base is via a nucleophilic aromatic substitution (SNAr) reaction. This method is preferred for its efficiency and directness.

Expertise & Causality: The choice of a 2-halopyridine (e.g., 2-chloropyridine) is strategic; the halogen at the 2-position is an excellent leaving group, activated by the electron-withdrawing effect of the ring nitrogen. A polar aprotic solvent like DMF or THF is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.

Caption: Synthesis of the free base via nucleophilic substitution.

Step-by-Step Protocol:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable polar aprotic solvent such as Dimethylformamide (DMF).

-

Base Addition: Add a base (e.g., sodium hydride or potassium carbonate) to the solvent.

-

Nucleophile Addition: Slowly add 2-(methylamino)ethanol to the suspension at room temperature.

-

Substrate Addition: Once the initial reaction subsides, add 2-chloropyridine dropwise.

-

Reaction: Heat the mixture to a temperature between 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or distillation.[3]

Preparation of the Hydrobromide Salt

The hydrobromide salt is prepared through a standard acid-base reaction.

Expertise & Causality: Converting the free base, which is often an oil or low-melting solid, into a salt form typically yields a more stable, crystalline solid. This enhances its shelf-life and makes it easier to handle, weigh, and formulate. Hydrobromic acid is a strong acid that ensures complete protonation of the basic nitrogen atoms in the molecule.

Caption: Workflow for the preparation of the hydrobromide salt.

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified free base, 2-(Methyl-pyridin-2-yl-amino)-ethanol, in a suitable anhydrous solvent like ethanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise with constant stirring.

-

Precipitation: A precipitate of the hydrobromide salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

-

Drying: Dry the resulting white or off-white solid under vacuum to yield the final this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a sophisticated intermediate in the synthesis of pharmaceuticals.

-

Pharmaceutical Intermediate: It is a documented first intermediate in the synthesis of Rosiglitazone, a member of the thiazolidinedione class of antidiabetic drugs.[7] The structural backbone provided by this molecule is crucial for the final drug's activity.

-

Ligand in Coordination Chemistry: The presence of both nitrogen and oxygen atoms allows it to act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can be explored for catalytic or material science applications.[1]

-

Enzyme Inhibition Studies: The free base has been investigated for its potential as an inhibitor of protein kinase C-alpha (PKC-alpha), suggesting its utility as a scaffold for developing more potent and selective inhibitors.[1]

Conclusion

2-(Methyl-pyridin-2-yl-amino)-ethanol and its hydrobromide salt are valuable chemical entities for the research and development community. A clear understanding of their respective identities, properties, and synonyms is essential for accurate scientific communication and experimental design. The synthesis protocols provided herein are based on established chemical principles, offering a reliable pathway for obtaining these compounds. Their significance as a key building block in the synthesis of drugs like rosiglitazone underscores their importance in medicinal chemistry and drug discovery.

References

- Benchchem. This compound | 1185301-15-8.

- PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol.

- CymitQuimica. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.

- Sigma-Aldrich. 2-(Methyl(pyridin-2-yl)amino)ethanol | 122321-04-4.

- Santa Cruz Biotechnology. This compound.

- Santa Cruz Biotechnology. This compound (French).

- Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.

- BuyersGuideChem. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O.

- Cheméo. Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1).

- CAS Common Chemistry. 2-[(2-Pyridinylmethyl)amino]ethanol.

- ResearchGate. Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of...

- Merck Millipore. 2-(Methylamino)ethanol CAS 109-83-1 | 805802.

Sources

- 1. CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol [cymitquimica.com]

- 2. 2-(Methyl(pyridin-2-yl)amino)ethanol | 122321-04-4 [sigmaaldrich.com]

- 3. This compound | 1185301-15-8 | Benchchem [benchchem.com]

- 4. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Reagents for coupling 2-(Methyl-pyridin-2-yl-amino)-ethanol to fluoronitrobenzene

Application Note: High-Efficiency Ether Coupling of 2-(Methyl-pyridin-2-yl-amino)-ethanol via

Executive Summary

This technical guide details the synthetic methodology for coupling 2-(N-methyl-N-(2-pyridyl)amino)ethanol (Nucleophile) with 4-fluoronitrobenzene (Electrophile).[1] This transformation is a classic Nucleophilic Aromatic Substitution (

This specific scaffold is chemically significant as the nitro-analogue to the key intermediate used in the synthesis of Rosiglitazone (Avandia), a PPAR-

Mechanistic Principles

The reaction proceeds via an addition-elimination mechanism (

Reaction Pathway:

-

Activation: A base deprotonates the alcohol hydroxyl group, generating a potent alkoxide nucleophile.

-

Addition (Rate Determining Step): The alkoxide attacks the ipso-carbon of the fluoronitrobenzene (FNB). The strong electron-withdrawing nitro group stabilizes the resulting negative charge, forming a resonance-stabilized Meisenheimer Complex .[5]

-

Elimination: The complex collapses, re-aromatizing the ring and ejecting the fluoride ion (a good leaving group in

due to the high strength of the C-F bond being offset by the high electronegativity of F, which stabilizes the transition state).

Figure 1: Mechanistic pathway of the

Reagent Selection Guide

Selection of the base and solvent system is critical to balance reaction rate against impurity formation (e.g., hydrolysis of the fluoride).

| Component | Recommendation | Rationale |

| Base (Primary) | Sodium Hydride (NaH) (60% in oil) | Gold Standard. Irreversible deprotonation ensures high concentration of the active alkoxide. Fast kinetics. Requires anhydrous conditions.[6] |

| Base (Secondary) | Potassium Carbonate ( | Milder Alternative. Useful if the substrate contains base-sensitive groups. Slower reaction; requires elevated temperatures (80-100°C). |

| Solvent | DMF (N,N-Dimethylformamide) | Excellent solubility for polar intermediates; promotes |

| Alternative Solvent | DMSO (Dimethyl sulfoxide) | Higher dielectric constant than DMF, potentially faster rates, but harder to remove during workup. |

| Stoichiometry | 1.1 eq Alcohol : 1.0 eq FNB | Slight excess of the alcohol ensures complete consumption of the toxic fluoronitrobenzene. |

Experimental Protocols

Protocol A: High-Yield Synthesis (NaH/DMF)

Best for: Small to mid-scale synthesis requiring maximum conversion.

Safety Warning: Sodium Hydride reacts violently with water to release flammable hydrogen gas. Ensure all glassware is flame-dried and under inert atmosphere (

Reagents:

-

2-(N-methyl-N-(2-pyridyl)amino)ethanol (1.0 equiv)

-

4-Fluoronitrobenzene (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Anhydrous DMF (0.5 M concentration relative to limiting reagent)

Step-by-Step Procedure:

-

Apparatus Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.[6]

-

Alkoxide Formation:

-

Charge NaH (1.2 equiv) into the flask.

-

Wash NaH with anhydrous hexane (2x) to remove mineral oil if downstream purification is sensitive (optional).

-

Add anhydrous DMF. Cool the suspension to 0°C in an ice bath.

-

Dissolve the amino-ethanol (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension.

-

Observation: Vigorous bubbling (

evolution). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn clear/yellowish.

-

-

Coupling:

-

Dissolve 4-fluoronitrobenzene (1.0 equiv) in DMF.

-

Add the FNB solution dropwise to the alkoxide mixture at RT.

-

Note: The reaction is exothermic.[6] Monitor temperature; do not exceed 40°C during addition.

-

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours.

-

Workup:

-

Cool to RT. Carefully quench with ice-water (excess).

-

Extract with Ethyl Acetate (3x).[8]

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Protocol B: Process-Scale "Green" Method (Phase Transfer)

Best for: Large scale where

Reagents:

-

Toluene (Solvent)[1]

-

50% Aqueous KOH (Base)

-

Tetrabutylammonium Bromide (TBAB) (5 mol% catalyst)

Procedure:

-

Dissolve the amino-ethanol and 4-fluoronitrobenzene in Toluene.

-

Add TBAB catalyst.

-

Add 50% KOH solution.

-

Stir vigorously (high shear mixing required) at 90°C for 6-12 hours.

-

Separate phases; wash organic layer with water. Concentrate to obtain crude.

Troubleshooting & Critical Parameters

Figure 2: Decision tree for troubleshooting common synthetic issues.

Key Analytical Markers (NMR):

-

Starting Material: Triplet at

~3.8 ppm ( -

Product: Triplet shifts downfield to

~4.2-4.4 ppm (

References

-

Cantello, B. C., et al. (1994).[9] "[[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents." Journal of Medicinal Chemistry, 37(23), 3977–3985.[9] Link

- Seminal paper describing the NaH/DMF coupling conditions for the Rosiglitazone class.

-

Li, X., et al. (2003).[10] "Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia)." Organic & Biomolecular Chemistry, 1, 4392-4395.[10] Link

- Describes alternative purification and coupling str

-

Sorbera, L.A., et al. (2000). "Rosiglitazone Maleate." Drugs of the Future, 24(7). Link

- Review of synthetic p

-

SmithKline Beecham PLC. (1989). "European Patent EP0306228B1: Thiazolidinedione derivatives." Link

-

Original patent detailing the specific coupling of 2-(N-methyl-N-(2-pyridyl)amino)ethanol.[1]

-

Sources

- 1. Rosiglitazone maleate, SB-206846((-)-enantiomer, free base), SB-210232((+)-enantiomer, free base), BRL-49653C, Venvia, Nyracta, Avandia-药物合成数据库 [drugfuture.com]

- 2. youtube.com [youtube.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 10. Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia™) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Process Chemistry & Protocol for Rosiglitazone Maleate Synthesis

From Intermediate: 2-(N-methyl-N-(2-pyridyl)amino)ethanol

Executive Summary

This application note details the synthetic route for Rosiglitazone Maleate starting from the commercially available or pre-synthesized intermediate 2-(N-methyl-N-(2-pyridyl)amino)ethanol (hereafter referred to as Intermediate A ).

Unlike generic textbook descriptions, this protocol focuses on process optimization , specifically addressing the "sticking points" of the synthesis: the chemoselectivity of the ether coupling, the purification of the benzaldehyde intermediate via bisulfite adducts, and the polymorph control during maleate salt formation.

Core Reaction Pathway

The synthesis follows a convergent SNAr Coupling

Figure 1: Synthetic workflow from Aminoethanol Intermediate to Rosiglitazone Maleate.[1][2][3][4][5][6]

Critical Material Attributes (CMA)

Before initiating the protocol, ensure the starting material meets the following specifications to prevent downstream impurity propagation (specifically "Impurity A" and pyridine-related dimers).

| Material | Chemical Name | CAS | Purity Req. | Critical Impurity Limit |

| Intermediate A | 2-(N-methyl-N-(2-pyridyl)amino)ethanol | 122321-04-4 | >98.0% (GC) | <0.5% 2-Chloropyridine |

| Reagent 1 | 4-Fluorobenzaldehyde | 459-57-4 | >99.0% | <0.1% Benzoic acid derivs |

| Reagent 2 | 2,4-Thiazolidinedione | 2295-31-0 | >99.0% | <0.2% Chloro-acetic acid |

Experimental Protocols

Module 1: The Ether Coupling (SNAr)

Objective: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. Challenge: The classic NaH/DMF method is hazardous on scale and prone to "runaway" exotherms. Optimized Solution: Use Potassium tert-butoxide (KOtBu) in DMF. This offers a more controlled deprotonation and higher yields (88% vs 48% with NaH) [1].

Protocol

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and temperature probe.

-

Solvation: Charge DMF (500 mL) and Intermediate A (100 g, 0.65 mol) . Stir at 25°C.

-

Reagent Addition: Add 4-Fluorobenzaldehyde (100 g, 0.80 mol) . Stir for 10 minutes.

-

Base Addition: Add KOtBu (80 g, 0.71 mol) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temperature <35°C using an ice bath if necessary.

-

Reaction: Stir at room temperature (25–30°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[7][8][9][10]

-

Quench: Cool to 5–10°C. Slowly add Water (1.5 L) . The product will precipitate as an oil or low-melting solid.

-

Extraction: Extract with Ethyl Acetate (3 x 500 mL) . Wash combined organics with brine, dry over Na2SO4, and concentrate.

Expert Insight: The Bisulfite Purification Trick

The resulting oil is often impure (approx. 85%). To achieve pharma-grade purity (>98%) without chromatography:

-

Dissolve the crude oil in Ethanol.

-

Add saturated aqueous Sodium Metabisulfite (Na2S2O5) .

-

The aldehyde forms a solid bisulfite adduct precipitate. Filter and wash with ethanol.

-

Regenerate the pure aldehyde by treating the solid with 10% Na2CO3 solution and extracting into Ethyl Acetate [2].

Module 2: Thiazolidinedione Ring Assembly (Knoevenagel)

Objective: Synthesis of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione.[1][2][3][4][5][10][11] Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Protocol

-

Setup: 2L flask equipped with a Dean-Stark trap and reflux condenser.

-

Charge:

-

Purified Aldehyde from Module 1 (100 g, 0.39 mol).

-

2,4-Thiazolidinedione (45.6 g, 0.39 mol) .

-

Toluene (1.0 L) .

-

-

Catalyst: Add Piperidine (3.0 mL) and Glacial Acetic Acid (3.0 mL) .

-

Reflux: Heat to reflux (110°C). Water will collect in the Dean-Stark trap. Continue until water evolution ceases (approx. 5–8 hours).

-

Isolation: Cool slowly to room temperature. The yellow "benzylidene" intermediate will crystallize out.

-

Filtration: Filter the yellow solid. Wash with cold Toluene and then Ethanol.

-

Yield: Expected yield ~85–90%.

Module 3: Chemoselective Reduction

Objective: Reduction of the exocyclic double bond without reducing the pyridine ring or the carbonyls. Method Choice:

-

Industrial Standard: H2 / Pd-C (High pressure, cleanest profile).

-

Lab Alternative: Mg / Methanol (Dissolving metal reduction, requires no pressure vessel) [3].

Protocol (Method A: H2 / Pd-C)

-

Vessel: Stainless steel autoclave or Parr shaker.

-

Charge: Benzylidene intermediate (50 g) in 1,4-Dioxane (500 mL) or Acetic Acid .

-

Catalyst: Add 10% Pd/C (5 g, 50% wet) .

-

Hydrogenation: Pressurize to 50 psi (3.4 bar) H2. Heat to 60°C .

-

Monitor: Reaction is usually complete in 6–12 hours.

-

Workup: Filter catalyst through Celite. Concentrate filtrate to obtain Rosiglitazone Free Base .

Module 4: Maleate Salt Formation

Objective: Formation of Rosiglitazone Maleate (1:1 salt). Critical Control: Temperature control is vital to prevent the formation of Succinic Acid impurities (via maleic acid reduction/disproportionation) and to ensure the correct polymorph.

Protocol

-

Dissolution: Dissolve Rosiglitazone Free Base (40 g) in Acetone (400 mL) . Heat to 50–55°C to ensure complete dissolution.

-

Acid Addition: In a separate beaker, dissolve Maleic Acid (13.0 g, 1.05 eq) in Acetone (100 mL) warm.

-

Precipitation: Add the Maleic Acid solution to the Rosiglitazone solution at 50°C.

-

Crystallization: Stir at 50°C for 15 minutes, then cool slowly (10°C/hour) to 0–5°C. Rapid cooling yields amorphous material which is hygroscopic.

-

Filtration: Filter the white solid. Wash with cold Acetone.

-

Drying: Dry at 45°C under vacuum. Do not exceed 50°C during drying to prevent desolvation/degradation.

Target Yield: 90–95% from free base. Melting Point: 120–122°C [1].

Analytical Controls & Troubleshooting

Mechanism of Impurity Formation

Understanding the "Why" behind the protocols:

Figure 2: Common impurity pathways and mitigation strategies.

HPLC System Suitability (USP Standard)

-

Column: L1 packing (C18), 4.6 mm x 25 cm, 5 µm.

-

Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [50:50].

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV 245 nm.[12]

-

Acceptance Criteria:

-

Rosiglitazone Purity: 98.0% – 102.0%.[13]

-

Individual Impurities: NMT 0.1%.

-

References

-

Vyas, S.K. et al. (2003). Process for the preparation of rosiglitazone maleate.[9][13][14][15] US Patent 6,515,132. Link

-

Gaikwad, N.J. et al. (2009). Synthesis of antidiabetic rosiglitazone derivatives.[6] US Patent 7,598,387. Link

-

Cantello, B.C.C. et al. (1994). [[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (BRL 49653): a new potent and selective antihyperglycemic agent. Journal of Medicinal Chemistry, 37(23), 3977-3985. Link

-

United States Pharmacopeia (USP). Rosiglitazone Maleate Monograph. USP-NF.[2][13] Link

-

Lohray, B.B. et al. (1998). Novel Euglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry, 41(10), 1619–1630. Link

Sources

- 1. Rosiglitazone maleate, SB-206846((-)-enantiomer, free base), SB-210232((+)-enantiomer, free base), BRL-49653C, Venvia, Nyracta, Avandia-药物合成数据库 [drugfuture.com]

- 2. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 3. Rosiglitazone | 122320-73-4 [chemicalbook.com]

- 4. US7598387B2 - Synthesis of antidiabetic rosiglitazone derivatives - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde - SRIRAMCHEM [sriramchem.com]

- 9. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]

- 10. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. trungtamthuoc.com [trungtamthuoc.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Preparation of rosiglitazone maleate sustained-release floating microspheres for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Conversion of Free Base Amines to Hydrobromide Salts

Abstract & Scope

The conversion of a free base amine to its hydrobromide (HBr) salt is a critical unit operation in drug development, often utilized to modify solubility, bioavailability, or crystallinity. While hydrochloride (HCl) salts are the most common, HBr salts are frequently selected when HCl salts prove too hygroscopic or form low-melting hydrates. This guide provides a decision framework and three distinct protocols for HBr salt formation, ranging from standard aqueous methods to advanced in situ anhydrous generation.

Theoretical Framework & Decision Matrix

The pKa Rule of Thumb

Successful salt formation relies on a sufficient difference in pKa between the basic center of the drug and the conjugate acid of the counterion. For a stable salt that resists disproportionation in solution, the

-

HBr pKa: ~ -9.0 (Strong acid)

-

Target Amine pKa: Generally suitable for bases with pKa > 2.0.

Critical Insight: While HBr is a strong acid, the choice of solvent affects the apparent pKa. In non-aqueous solvents (e.g., THF, Dichloromethane), the proton transfer equilibrium can shift. Ensure your base is sufficiently basic in the chosen medium.

Decision Matrix: Selecting the HBr Source

The choice of HBr source is dictated by the stability of the API (Active Pharmaceutical Ingredient) and its sensitivity to water.

Figure 1: Decision tree for selecting the appropriate hydrobromic acid source based on compound stability.

Pre-Formulation Assessment[1][2]

Before initiating synthesis, calculate the required stoichiometry and assess solvent compatibility.

Stoichiometry Calculation

Precision is vital. Excess HBr can cause degradation or form "sticky" polymorphs (hygroscopic per-salts).

Solvent Selection Guide

HBr salts are typically less soluble in organic solvents than their free base counterparts.

| Solvent System | Role | Application |

| Ethanol / Methanol | Primary Solvent | Good solubility for free base; moderate for salt. |

| Ethyl Acetate | Anti-Solvent | Excellent for inducing precipitation; low HBr solubility. |

| Diethyl Ether / MTBE | Anti-Solvent | Strong crash-out effect; use cautiously to avoid oiling out. |

| Acetone | Primary/Anti | Warning: Can react with HBr (aldol condensation) over long periods. |

Experimental Protocols

Method A: Standard Aqueous HBr (48%)

Best for: Robust molecules, scale-up, and cost-efficiency.

-

Dissolution: Dissolve 1.0 equiv of Free Base in 5–10 volumes of Ethanol (EtOH) or Isopropanol (IPA). Heat to 40–50°C if necessary to ensure complete dissolution.

-

Filtration: Perform a polish filtration (0.45 µm) to remove particulate matter.

-

Acid Addition:

-

Crystallization:

-

Stir at room temperature for 1–2 hours.

-

If no precipitate forms, cool to 0–5°C.

-

Optional: Add Ethyl Acetate (antisolvent) dropwise until turbidity persists.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethyl Acetate.

-

Drying: Dry under vacuum at 40°C for 12 hours. (Note: HBr salts can be hygroscopic; store in a desiccator).

Method B: Anhydrous HBr in Acetic Acid (33%)

Best for: Moisture-sensitive compounds where water must be excluded.

-

Dissolution: Dissolve 1.0 equiv of Free Base in dry Ethyl Acetate or Dichloromethane (DCM).

-

Acid Addition:

-

Chill the solution to 0°C (ice bath).

-

Slowly add 1.0–1.1 equiv of 33% HBr in Acetic Acid .

-

Warning: This reagent is corrosive and fumes heavily. Work in a fume hood.

-

-

Precipitation: The salt often precipitates immediately upon addition.

-

Digestion: Allow the slurry to stir for 30 minutes to ensure stoichiometric conversion and crystal growth.

-

Isolation: Filter under nitrogen atmosphere (if very hygroscopic). Wash with dry Ether or Hexanes to remove residual acetic acid.

Method C: In Situ Generation (TMSBr + Methanol)

Best for: High-value intermediates, highly sensitive compounds, and avoiding corrosive fumes. Mechanism: Trimethylsilyl bromide (TMSBr) reacts with Methanol (MeOH) to generate HBr and volatile TMS-OMe in situ.

-

Dissolution: Dissolve 1.0 equiv of Free Base in Methanol (anhydrous).

-

Reagent Addition:

-

Add 1.0–1.1 equiv of TMSBr (Trimethylsilyl bromide) dropwise at room temperature.

-

Reaction:

-

-

Work-up:

-

Stir for 1 hour.

-

Concentrate the solution under reduced pressure to remove solvent and volatile TMS-OMe.

-

Recrystallize the residue from EtOH/EtOAc.

-

Troubleshooting & Optimization

"Oiling Out"

The formation of an oil instead of a crystal is the most common failure mode.

-

Cause: Supersaturation is too high, or the melting point of the salt is depressed by impurities/solvent.

-

Remedy (The "Cloud Point" Method):

-

Re-dissolve the oil in the minimum amount of hot primary solvent (e.g., MeOH).

-

Add antisolvent (e.g., Et2O) dropwise until the solution turns slightly cloudy.

-

Add a seed crystal (if available) or scratch the glass surface.

-

Cool very slowly (1°C/min) to room temperature.

-

Discoloration

-

Issue: HBr salts (and the acid itself) can oxidize, turning yellow/brown (formation of Br2).

-

Prevention: Use fresh, colorless HBr sources. Perform salt formation under Nitrogen or Argon. Wash final crystals with cold ether.

Process Visualization

The following diagram illustrates the critical pathway for the In Situ (Method C) workflow, which is preferred for high-precision applications.

Figure 2: Workflow for Method C (In Situ generation), minimizing exposure to external water and corrosive fumes.

Characterization

To validate the formation of the HBr salt, rely on the following analytical shifts:

-

1H NMR: Look for the downfield shift of protons adjacent to the basic nitrogen (typically 0.5 – 1.0 ppm shift). Note that the acidic proton (

) may be broad or invisible depending on the solvent (e.g., DMSO-d6 shows it; D2O exchanges it). -

Elemental Analysis: Confirm the presence of Bromine (Br).

-

Silver Nitrate Test: Dissolve a small amount in water and add AgNO3. A pale yellow precipitate (AgBr) confirms the bromide counterion (distinct from white AgCl).

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

-

Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

-

FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. reddit.com [reddit.com]

- 3. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Thoughts on the preparation of 30% HBr/Acetic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Handbook of Pharmaceutical Salts : Properties, Selection, and Use: 9783906390260 - AbeBooks [abebooks.com]

- 7. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol

Current Ticket: #4492-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of 2-(Methyl-pyridin-2-yl-amino)-ethanol (CAS: 122321-04-4), a critical intermediate for APIs such as Rosiglitazone.

Based on common support tickets for this scaffold, your yield issues likely stem from one of three root causes:

-

Kinetic Stalling: The high activation energy of the 2-chloropyridine substrate results in incomplete conversion.

-

Ambident Nucleophile Selectivity: Competition between N-arylation (desired) and O-arylation (impurity).

-

Phase Partitioning: Loss of the highly polar amino-alcohol product into the aqueous phase during workup.

This guide provides actionable, self-validating protocols to address these specific failure points.

Troubleshooting Modules (Ticket Resolution)

Ticket #001: Reaction Stalled at <50% Conversion

Symptom: The reaction plateaus despite prolonged heating; starting material (2-chloropyridine) remains.

Root Cause: The electron-deficient nature of the pyridine ring at the 2-position is sufficient for SNAr, but chlorine is a poor leaving group for this specific deactivation level. The activation energy (

Corrective Action (The "Element Effect"): Switch the substrate from 2-chloropyridine to 2-fluoropyridine .

-

Why? In SNAr mechanisms, the rate-determining step is the nucleophilic attack, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, accelerating the reaction rate by orders of magnitude compared to chlorine, despite fluorine being a stronger bond.

Data Comparison: Halogen Reactivity in SNAr

| Substrate | Relative Rate ( | Temp Required | Cost Impact |

| 2-Fluoropyridine | ~100 - 1000x | 60 - 80°C | High |

| 2-Chloropyridine | 1x (Baseline) | 130 - 160°C | Low |

| 2-Bromopyridine | ~2x | 120 - 150°C | Medium |

Protocol Adjustment:

If cost prohibits using the fluoro-derivative, you must run the chloro-derivative neat (solvent-free) or in minimal polar aprotic solvent (DMSO) at 140–150°C in a sealed pressure tube to overcome the

Ticket #002: Impurity Profile (O- vs. N-Arylation)

Symptom: HPLC shows a side product with identical mass but different retention time. Root Cause: N-methylethanolamine is an ambident nucleophile. While the amine is generally more nucleophilic, high temperatures and strong bases can promote O-arylation (ether formation).

Corrective Action:

-

Thermodynamic Control: Maintain the reaction mixture slightly basic but avoid strong alkoxide bases (like NaOtBu) which might deprotonate the alcohol. Use K₂CO₃ or DIPEA .

-

Stoichiometry: Use a 2.0 - 3.0 equivalent excess of the amine. The amine acts as both the nucleophile and the acid scavenger (autocatalysis).

Ticket #003: Low Isolated Yield (The "Water Trap")

Symptom: Reaction shows 100% conversion, but isolation yields <40%. Root Cause: The product contains a pyridine ring (basic) and a hydroxyl group (polar). It is highly water-soluble at neutral/acidic pH and moderately soluble at basic pH. Standard EtOAc/Water extractions often fail.

Corrective Action (Salting Out):

-

Remove all volatiles (if neat) or solvent via high-vacuum rotary evaporation before adding water.

-

Basify the aqueous residue to pH > 12 using 50% NaOH (ensures pyridine nitrogen is deprotonated/neutral).

-

Saturate the aqueous phase with NaCl (solid).

-

Extract with DCM (Dichloromethane) or CHCl₃ rather than EtOAc. The product partitions better into chlorinated solvents.

-

Alternative: Continuous liquid-liquid extraction for 12 hours.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing this synthesis.

Caption: Decision tree for troubleshooting conversion, selectivity, and isolation failures in 2-aminopyridine synthesis.

Validated Experimental Protocols

Method A: Thermal SNAr (High Throughput / Low Cost)

Best for: Large scale, cost-sensitive batches.

-

Setup: Charge a pressure tube (Ace Glass) with 2-chloropyridine (1.0 equiv) and N-methylethanolamine (3.0 equiv).

-

Reaction: Seal the vessel. Heat to 140°C (oil bath temperature) with vigorous magnetic stirring.

-

Note: No solvent is added. The amine acts as solvent.

-

-

Monitoring: Monitor by HPLC at 12 hours. If conversion <90%, continue to 24 hours.

-

Workup (Critical):

-

Cool to room temperature.[1]

-

Dilute with water (5 mL per gram of substrate).

-

Add 50% NaOH dropwise until pH

13. -

Saturate solution with solid NaCl.

-

Extract 3x with Dichloromethane (DCM).

-

Dry organics over Na₂SO₄ and concentrate.

-

-

Purification: Vacuum distillation (high vacuum required due to high boiling point) or column chromatography (DCM:MeOH 95:5).

Method B: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Unreactive substrates or mild temperature requirements.

If the thermal method degrades your reagents, use this catalytic system:

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: BINAP or Xantphos (3 mol%)

-

Base: Cs₂CO₃ (1.5 equiv) — Avoids O-arylation better than NaOtBu.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

-

Temp: 100°C.

Mechanistic Insight: The following diagram details the SNAr pathway (Method A) versus the Catalytic pathway (Method B), highlighting the energy barrier differences.

Caption: Mechanistic comparison. SNAr requires disrupting aromaticity (high energy), while Pd-catalysis bypasses this via oxidative addition.

References

-

Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol. Source: ResearchGate / Chemical Engineering & Technology.[2] Context: Detailed kinetic study comparing batch vs. flow chemistry, establishing the high temperature requirements (160°C in flow) for the SNAr reaction. URL:[Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? Source: National Institutes of Health (PMC). Context: Comparative analysis of 2-chloropyridine reactivity, confirming it is ~10⁸ times less reactive than 2-chloropyrimidine, necessitating harsh conditions or catalysis. URL:[Link]

-

N- versus O-arylation of aminoalcohols: Orthogonal selectivity. Source: Journal of the American Chemical Society (via PubMed). Context: Establishes the conditions required to favor N-arylation over O-arylation when using copper catalysts or specific bases. URL:[Link]

-

Isolation and recovery of 2-aminoethanol derivatives. Source: Journal of Chromatographic Science (via PubMed). Context: Technical details on the extraction difficulties of amino-ethanols from aqueous matrices, supporting the "Salting Out" protocol. URL:[Link]

Sources

Technical Support Center: Minimizing Dimer Formation in Pyridine-Mediated Aminoethanol Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, mechanistic insights, and detailed protocols to address a common and often frustrating side reaction: dimer formation in reactions involving pyridine and aminoethanols. By understanding the underlying chemical principles, you can optimize your reaction conditions to favor the desired product and enhance overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of aminoethanol reactions, and why does it happen?

A1: In the context of a reaction involving an aminoethanol, a dimer typically refers to the formation of an ether linkage between two molecules of the aminoethanol substrate. This self-condensation reaction is a common side-product that competes with your primary intended reaction. It occurs when the hydroxyl group of one aminoethanol molecule acts as a nucleophile and attacks an activated form of a second aminoethanol molecule, displacing a leaving group.

Q2: What is the role of pyridine in this process? Does it cause the dimerization?

A2: Pyridine plays a multifaceted role. It primarily acts as a base to neutralize acidic byproducts generated during the reaction, such as HCl, which can otherwise lead to unwanted side reactions.[1] It can also function as a nucleophilic catalyst.[2][3][4] While pyridine itself doesn't directly cause dimerization, it is a key component in the activation of the hydroxyl group. For instance, in reactions with sulfonyl chlorides (e.g., TsCl, MsCl), pyridine facilitates the formation of a tosylate or mesylate, which are excellent leaving groups.[1] This activation, intended for a subsequent reaction with a different nucleophile, can inadvertently make the aminoethanol susceptible to attack by another aminoethanol molecule.

Q3: My reaction is showing a significant amount of a higher molecular weight byproduct. How can I confirm it's a dimer?

A3: The presence of a byproduct with a molecular weight roughly double that of your starting aminoethanol is a strong indication of dimer formation. Standard analytical techniques can confirm its identity:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. You should observe a mass peak corresponding to (2 * MW of starting material) - 18 (for the loss of a water molecule).

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: In the ¹H NMR spectrum, you will see characteristic signals for the ether linkage (R-O-CH₂-), and the integration of the peaks will correspond to the symmetrical structure of the dimer. The disappearance or significant reduction of the hydroxyl (-OH) proton signal is also a key indicator.

Q4: Can temperature affect the rate of dimer formation?

A4: Absolutely. Higher reaction temperatures can increase the rate of undesired side reactions, including dimerization.[5] While elevated temperatures might be necessary to drive your primary reaction to completion, they can also provide the activation energy needed for the less-favored dimerization pathway. It is often a delicate balance, and temperature optimization is a critical step in troubleshooting.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues related to dimer formation.

| Problem/Observation | Potential Cause | Proposed Solution & Scientific Rationale |

| High percentage of dimer detected by LC-MS or NMR. | 1. Slow rate of primary reaction: The activated aminoethanol intermediate has a longer lifetime in the reaction mixture, increasing the probability of reacting with another aminoethanol molecule. 2. High concentration of reactants: Increased proximity of aminoethanol molecules favors the bimolecular dimerization reaction. | 1. Optimize reactant stoichiometry and addition rate: * Use a slight excess of the reagent that is intended to react with the aminoethanol. * Employ slow, controlled addition of the activating agent (e.g., sulfonyl chloride) to keep the concentration of the activated intermediate low at any given time.[6] 2. Decrease overall reaction concentration: * Diluting the reaction mixture can disfavor the second-order dimerization process relative to the desired first-order (or pseudo-first-order) main reaction. |

| Reaction selectivity decreases at higher temperatures. | Dimerization pathway has a higher activation energy: The undesired reaction becomes more competitive at elevated temperatures. | 1. Screen a range of temperatures: * Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it, monitoring the reaction progress and byproduct formation at each stage.[5] 2. Consider a more reactive activating agent: * If using a tosylate, switching to a mesylate or a triflate can often allow the reaction to proceed at a lower temperature, thus minimizing the dimerization side reaction. |

| Dimer formation is still significant even after optimizing conditions. | The nucleophilicity of the aminoethanol's hydroxyl group is competitive with the intended nucleophile. | 1. Employ a protecting group strategy: * This is the most robust solution for complex cases. Temporarily "block" the hydroxyl group to prevent it from reacting.[7][8][9][10] Silyl ethers are a common and effective choice for protecting alcohols.[7][8][11] The amine can then be reacted as desired, followed by a deprotection step to regenerate the alcohol.[7][8] |

Visualizing the Dimerization Pathway

The following diagram illustrates the general mechanism leading to the undesired dimer formation.

Caption: General reaction scheme showing the competition between the desired reaction and dimer formation.

Detailed Experimental Protocols

Protocol 1: Minimizing Dimerization via Slow Addition

This protocol is designed for a generic N-alkylation of an aminoethanol where dimerization is a known issue.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the aminoethanol (1.0 eq) and the desired amine nucleophile (1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Reagent Preparation: In a separate flask, dissolve the activating agent (e.g., p-toluenesulfonyl chloride, 1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Slow Addition: Using a syringe pump, add the solution of the activating agent and pyridine to the reaction mixture dropwise over a period of 2-4 hours, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protecting Group Strategy using a Silyl Ether

This protocol outlines the protection of the hydroxyl group, followed by the primary reaction and subsequent deprotection.

Step 1: Protection of the Alcohol

-

Setup: Dissolve the aminoethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM.[7][8][11]

-

Silylation: Cool the solution to 0 °C and add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Isolation: Quench the reaction with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the TMS-protected aminoethanol. This can often be used in the next step without further purification.

Step 2: The Primary Reaction (e.g., N-Alkylation)

-

Reaction: Perform the desired reaction (e.g., N-alkylation) on the protected aminoethanol using your standard procedure. The protected hydroxyl group will be inert to most reaction conditions.[10]

Step 3: Deprotection

-

Setup: Dissolve the protected product in a suitable solvent like tetrahydrofuran (THF).

-

Cleavage: Add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF), and stir at room temperature.[7][8] Alternatively, acidic conditions can be used.[7][8]

-

Monitoring and Workup: Monitor the deprotection by TLC. Once complete, quench with water, extract the product, and purify as necessary.

Workflow for Troubleshooting Dimer Formation

This diagram provides a logical flow for addressing dimerization issues in your experiments.

Caption: A step-by-step decision tree for troubleshooting and minimizing dimer formation.

By methodically addressing the factors of concentration, temperature, and reaction kinetics, and by employing advanced strategies such as protecting groups when necessary, researchers can effectively minimize dimer formation and significantly improve the outcome of their pyridine-aminoethanol reactions.

References

-

Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

-

Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Smith, J. R. L., Smart, A. U., & Twigg, M. V. (1992). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2, 939-947.

-

Chemistry LibreTexts. (2023, August 14). 9.9: Protection of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

-

Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

-

Química Organica.org. (n.d.). Ethers as protecting groups of alcohols. Retrieved from [Link]

-

Reddit. (2024, October 20). Why is pyridine a nucleophilic catalyst? r/OrganicChemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 26). Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron‐catalyzed alkylation of pyridine derivatives with alkyl iodides.... Retrieved from [Link]

-

MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 29). Avoiding Over-alkylation. Retrieved from [Link]

-

YouTube. (2021, February 4). condensation of alcohol to make ether. Retrieved from [Link]

-

(n.d.). Synthesis of ethers by condensation of alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 8). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

-

Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

-

ACS Publications. (n.d.). The Catalytic Asymmetric Direct α-Alkylation of Amino Esters by Aldehydes via Imine Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6.... Retrieved from [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

Technical Support Center: Stability & Analysis of 2-(Methyl-pyridin-2-yl-amino)-ethanol

[1]

Executive Summary & Compound Dashboard

2-(Methyl-pyridin-2-yl-amino)-ethanol is widely recognized in pharmaceutical development as Betahistine Impurity C (European Pharmacopoeia).[1] It acts as both a synthesis intermediate and a primary degradation product of Betahistine.

Its stability profile is governed by the 2-aminopyridine core (susceptible to N-oxidation and photo-excitation) and the ethanolamine tail (susceptible to oxidative cleavage).[1]

| Property | Technical Specification |

| CAS Number | 122321-04-4 (Free Base) / 6636-71-1 |

| Common Name | Betahistine Impurity C; 2-[Methyl(2-pyridyl)amino]ethanol |

| Molecular Formula | C₈H₁₂N₂O |

| pKa (Calculated) | ~6.8 (Pyridine N), ~14.8 (Hydroxyl) |

| Solubility | High in Water, Methanol, DMSO; Moderate in Acetonitrile.[1][2] |

| Critical Instability | Oxidative (High) , Thermal (Moderate) , Photolytic (High) |

Degradation Pathways & Stability Profile[1]

Understanding how this molecule breaks down is the first step in preventing it. The following diagram illustrates the primary stress pathways derived from forced degradation studies of Betahistine and analogous pyridine systems.

Visualization: Degradation Mechanism

Figure 1: Primary degradation pathways. The N-oxide formation is the dominant pathway in solution, driven by dissolved oxygen or peroxides in solvents.

Troubleshooting Guide: Analytical & Stability Issues

This section addresses specific scenarios reported by analytical chemists and formulation scientists.

Scenario A: "Ghost Peaks" in HPLC Chromatograms

Issue: After 24 hours in the autosampler, the main peak area decreases, and a new peak appears at RRT ~0.8 or ~1.2 (depending on pH). Root Cause: Oxidative degradation. The pyridine nitrogen is electron-rich and reacts with dissolved oxygen or peroxides present in uninhibited ethers/THF or aged acetonitrile.[1] Corrective Action:

-

Solvent Quality: Use HPLC-grade solvents with low peroxide content.[1] Avoid THF unless stabilized.

-

Antioxidants: Add 0.05% BHT (Butylated hydroxytoluene) to the diluent if the method permits.

-

Temperature: Maintain autosampler temperature at 4°C . Degradation rates double for every 10°C increase.[1]

Scenario B: Severe Peak Tailing (Asymmetry Factor > 2.0)

Issue: The peak for 2-(Methyl-pyridin-2-yl-amino)-ethanol tails significantly on C18 columns. Root Cause: Silanol Interaction. The basic nitrogen (pyridine ring) interacts strongly with residual acidic silanol groups on the silica support. Corrective Action:

-

Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 10-20 mM Ammonium Acetate to the mobile phase.[1] The TEA competes for silanol sites.

-

Ion-Pairing: Use anionic ion-pairing agents like Sodium Dodecyl Sulfate (SDS) or Hexanesulfonate if operating at acidic pH (pH 2.5 - 3.0).[1]

-

Column Selection: Switch to a "Base-Deactivated" (BDS) or hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) designed for high pH stability.[1]

Scenario C: Retention Time Shift

Issue: Retention time drifts during a sequence. Root Cause: pH Sensitivity. The molecule has a pKa near neutral. Small changes in mobile phase pH (e.g., evaporation of volatile buffers like ammonia) significantly alter the ionization state (protonated vs. neutral), drastically changing hydrophobicity. Corrective Action:

-

Buffer Capacity: Ensure the buffer concentration is at least 20 mM .[1]

-

pH Control: Operate at least 2 pH units away from the pKa. Ideal working ranges are pH 2.5–4.0 (fully protonated) or pH > 9.0 (fully deprotonated, requires hybrid column).

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solutions

Use this protocol to ensure standard integrity for up to 7 days.

-

Weighing: Weigh approximately 10 mg of the substance into a 10 mL amber volumetric flask.

-

Solvent Selection: Dissolve in Methanol or Acetonitrile:Water (50:50) .[1]

-

Note: Avoid pure water for long-term storage due to potential hydrolytic drift and microbial growth.[1]

-

-

Inerting: Purge the headspace with Nitrogen (N₂) gas for 30 seconds before capping.[1]

-

Storage: Store at -20°C .

-

Validation: Check purity against a freshly prepared standard if stored >7 days.

-

Protocol 2: Forced Degradation (Specificity Check)

Use this to validate your HPLC method's ability to separate the parent from its degradants.

| Stress Condition | Procedure | Expected Result |

| Oxidative | Add 3% H₂O₂ to sample; incubate at RT for 2 hrs. | Formation of N-Oxide (typically elutes earlier in RP-HPLC).[1] |

| Thermal | Heat solution at 60°C for 24 hrs.[1] | Minor degradation; potential increase in dealkylated products.[1] |

| Photolytic | Expose to 1.2 million lux hours (ICH Q1B).[1] | Significant degradation; yellowing of solution; multiple small peaks. |

Analytical Decision Tree

Use this logic flow to resolve method performance issues.

Figure 2: Step-by-step logic for diagnosing HPLC anomalies associated with pyridine-ethanolamines.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Betahistine Dihydrochloride Monograph 1071. (Defines Impurity C structure and limits). [1]

-

da Silva, A.C., et al. (2019) . Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society.[3] (Details the degradation pathways and isolation of Impurity C).

-

Donato, E.M., et al. (2008) . Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B. (Establishes thermal and oxidative stress profiles).

-

ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). (General framework for stability protocols).[1]

Technical Support Center: Extraction Optimization for 2-(Methyl-pyridin-2-yl-amino)-ethanol

Analyte ID: 2-[Methyl(pyridin-2-yl)amino]ethanol CAS: 122321-04-4 Common Application: Intermediate for Rosiglitazone; Betahistine analog synthesis.[1]

Module 1: The Physicochemical Challenge

The "Amphiphilic Trap"

Extracting 2-(Methyl-pyridin-2-yl-amino)-ethanol is deceptively difficult because the molecule sits on the borderline of water solubility and lipophilicity.

-

The Pyridine Ring (pKa ~6.8): The ring nitrogen is the primary basic site. Below pH 7, it accepts a proton, becoming ionic (pyridinium salt) and highly water-soluble.

-

The Amino-Alcohol Tail: The hydroxyl (-OH) group forms strong hydrogen bonds with water, dragging the neutral molecule into the aqueous phase even when deprotonated.

-

The Surfactant Effect: The combination of a lipophilic aromatic ring and a hydrophilic tail mimics the structure of a surfactant, leading to persistent emulsions during liquid-liquid extraction (LLE).

The pH-LogD Relationship

To extract this molecule, you must manipulate the Distribution Coefficient (LogD) , not just the Partition Coefficient (LogP).

| pH Environment | Species Dominance | Solubility | Extraction Potential |

| pH < 5.0 | Cationic (Protonated) | Water: High Organic: Negligible | 0% (Stays in water) |

| pH 6.5 - 7.5 | Mixed Species | Water: Moderate Organic: Low | Poor (< 50% Recovery) |

| pH > 9.5 | Neutral (Free Base) | Water: Low Organic: High | Optimal (> 95% Recovery) |

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My recovery yields are consistently low (< 60%)."

Diagnosis: The pH of your aqueous phase is likely insufficient to suppress ionization. Mechanism: The pKa of the 2-aminopyridine moiety is approximately 6.8–7.0 . Many researchers use Sodium Bicarbonate (NaHCO₃) to neutralize reactions. However, saturated NaHCO₃ only reaches pH ~8.3. At pH 8.3, roughly 5-10% of your product may still be protonated. Furthermore, the high water solubility of the ethanol chain requires the "Free Base" form to be overwhelmingly dominant to drive it into the organic layer.

Solution:

-

Shift the pH: Adjust the aqueous layer to pH 10–11 . Use 2M NaOH or Sodium Carbonate (Na₂CO₃) instead of Bicarbonate.

-

Salting Out (Critical): Add NaCl to saturation (brine) in the aqueous layer before extraction. This utilizes the Hofmeister effect to disrupt the hydration shell around the hydroxyl group, forcing the molecule into the organic phase.

-

Solvent Switch: If using Ethyl Acetate, switch to Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) . DCM has a higher affinity for polar amines than EtOAc.

Issue 2: "I have a persistent rag layer (emulsion) between phases."

Diagnosis: The amino-alcohol tail is acting as a surfactant, stabilizing the interface. Mechanism: Vigorous shaking creates micro-droplets. If the aqueous phase contains fine particulates (e.g., from a Pd/C hydrogenation or metal salts), these stabilize the emulsion (Pickering emulsion).

Solution:

-

Do NOT Shake: Use the "Rock and Roll" method (gentle inversion) rather than vigorous shaking.

-

Filtration: Filter the biphasic mixture through a Celite® pad before separation to remove particulate stabilizers.

-

Phase Breaker: Add a small amount of Methanol (2-5% v/v) to the organic layer. This reduces surface tension and helps break the emulsion, though it slightly increases water solubility.

Issue 3: "The product contains impurities after extraction."

Diagnosis: Co-extraction of starting materials (e.g., 2-chloropyridine or N-methylethanolamine). Mechanism:

-

2-Chloropyridine: Lipophilic and non-basic. It extracts at any pH.

-

N-methylethanolamine: Highly polar and basic.

Solution:

-

Acid Wash (Reverse Extraction):

-

Extract your crude reaction mixture with organic solvent at pH 11 (Target extracts).

-

Wash the organic layer with pH 4-5 buffer (Citrate or Acetate).

-

Logic: At pH 4, the product (pKa ~7) protonates and moves to water. Non-basic impurities (2-chloropyridine) stay in the organic layer.

-

Discard organic layer.

-

Basify the aqueous layer back to pH 11 and re-extract with fresh DCM.

-

Module 3: Optimized Workflow (SOP)

Visual Logic Flow

The following diagram illustrates the critical decision points for maximizing recovery.

Figure 1: Decision tree for the extraction of 2-(Methyl-pyridin-2-yl-amino)-ethanol, prioritizing pH adjustment and emulsion management.

Step-by-Step Protocol

-

Preparation: Cool the reaction mixture to room temperature.

-

pH Adjustment:

-

Insert a calibrated pH probe.

-

Slowly add 20% Na₂CO₃ or 2M NaOH with stirring.

-

Target: pH 10.5 ± 0.5 . (Do not exceed pH 12 to avoid potential hydrolysis or side reactions, though the molecule is relatively stable).

-

-

Matrix Modification:

-

Add solid NaCl to the aqueous solution until no more dissolves (saturation). Stir for 10 minutes.

-

-

Extraction:

-

Add Dichloromethane (DCM) (Ratio: 1:1 vol/vol with aqueous phase).

-

Note: If DCM is restricted, use 2-MeTHF . Avoid Diethyl Ether (too non-polar).

-

Invert funnel gently 20 times. Vent frequently.

-

-

Separation:

-

Allow layers to settle. If the interface is unclear (rag layer), filter the entire mixture through a sintered glass funnel packed with Celite.

-

-

Repeat:

-

Re-extract the aqueous layer 2 more times (Total 3 extractions).

-

-

Drying:

-

Combine organic layers.[2]

-

Wash once with minimal Brine (sat. NaCl) to remove entrained water.

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.

-

-

Concentration:

-

Filter off desiccant and concentrate in vacuo (Rotovap) at < 40°C.

-

Module 4: FAQs

Q: Can I use Diethyl Ether for extraction? A: Not recommended. The polarity of the ethanol side chain makes the molecule poorly soluble in diethyl ether. You will leave a significant amount of product in the water. Use DCM, Chloroform, or Ethyl Acetate.

Q: Is the molecule stable at high pH? A: Yes, the aminopyridine scaffold is generally stable to base. However, prolonged exposure to pH > 13 at high temperatures should be avoided. The recommended pH of 10-11 is safe for rapid extraction [1].